molecular formula C8H14O2 B176483 3-Isopropylcyclobutanecarboxylic acid CAS No. 13363-91-2

3-Isopropylcyclobutanecarboxylic acid

Cat. No. B176483
CAS RN: 13363-91-2
M. Wt: 142.2 g/mol
InChI Key: SIDXWUAGUXXTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C8H14O2 . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 3-Isopropylcyclobutanecarboxylic acid consists of a cyclobutane ring with a carboxylic acid group and an isopropyl group attached . The exact mass of the molecule is 142.099379685 g/mol .


Physical And Chemical Properties Analysis

3-Isopropylcyclobutanecarboxylic acid has a molecular weight of 142.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has 2 rotatable bonds . The topological polar surface area is 37.3 Ų . The compound has a complexity of 134 .

Scientific Research Applications

Neuroprotective Agents

Carboxyfullerenes, derivatives of carboxylic acid C60 containing malonic acid groups, have been synthesized and shown to act as potent free radical scavengers. These compounds, particularly the C3 regioisomer, effectively inhibit excitotoxic death of cultured cortical neurons and reduce apoptotic neuronal death. Their potential application in treating acute or chronic neurodegenerative diseases is significant (Dugan et al., 1997).

Synthesis Improvements

The synthesis of 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine has been improved, yielding 44.07%. This method offers advantages like easy operation and low cost, making it feasible for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).

Co-crystal Research

Research on co-crystals of cyclic carboxylic acids with the supramolecular reagent isonicotinamide has been conducted. This includes studies on cyclobutanecarboxylic acid and others, demonstrating diverse structures and phase transitions, contributing significantly to the field of co-crystallization and crystallography (Lemmerer & Fernandes, 2012).

Radiotracer Development

Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-18F-FACBC) has been developed as a nonmetabolized amino acid analogue for evaluating the L-amino acid transport system in humans. It shows promise in PET whole-body dosimetry, indicating its utility in imaging and acceptable dosimetry (Nye et al., 2007).

Boron Neutron Capture Therapy

A derivative of cyclobutanecarboxylic acid was synthesized for potential use in boron neutron capture therapy. The synthesis involved a key alkylation step, followed by a Bucherer-Strecker synthesis and further processes, demonstrating its potential in cancer therapy (Kabalka et al., 2002).

Carboxylic Acid (Bio)Isosteres in Drug Design

The carboxylic acid functional group, including derivatives like 3-isopropylcyclobutanecarboxylic acid, plays a significant role in medicinal chemistry. Research has focused on finding carboxylic acid (bio)isosteres to retain desired properties while avoiding drawbacks like metabolic instability and toxicity. This highlights the importance of such compounds in developing more effective and safer drugs (Ballatore et al., 2013).

Safety And Hazards

The safety data sheet for 3-Isopropylcyclobutanecarboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and use protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-propan-2-ylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(2)6-3-7(4-6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDXWUAGUXXTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158279
Record name Cyclobutanecarboxylic acid, 3-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylcyclobutanecarboxylic acid

CAS RN

13363-91-2
Record name Cyclobutanecarboxylic acid, 3-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013363912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropylcyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Isopropylcyclobutanecarboxylic acid
Reactant of Route 3
3-Isopropylcyclobutanecarboxylic acid
Reactant of Route 4
3-Isopropylcyclobutanecarboxylic acid
Reactant of Route 5
3-Isopropylcyclobutanecarboxylic acid
Reactant of Route 6
3-Isopropylcyclobutanecarboxylic acid

Citations

For This Compound
3
Citations
I Lillien, RA Doughty - The Journal of Organic Chemistry, 1968 - ACS Publications
… 3-Isopropylcyclobutanecarboxylic acid was prepared via a conventional synthesis from condensation of 2isopropyl-1,3-dibromopropane with diethyl malonate, followed by hydrolysis, …
Number of citations: 14 pubs.acs.org
RA Doughty - 1967 - search.proquest.com
… In the case at hand, both 3-isopropylcyclobutylamine and the 3-isopropylcyclobutanecarboxylic acid from which the amine was formed showed two peaks by VPC; in both cases the …
Number of citations: 4 search.proquest.com
I Lillien, RA Doughty - Tetrahedron, 1967 - Elsevier
NMR spectra and basic equilibration of cis and trans methyl-3-isopropylcyclobutanecarboxylate are reported. Treatment of the nonplanar cyclobutane system by analogy with …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.